Cas no 150897-01-1 (9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-)

9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- Chemical and Physical Properties
Names and Identifiers
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- 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-
- 9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol
- 9-(4-pyridinylmethyl)-9H-fluoren-9-ol
- Oprea1_673240
- SCHEMBL8121000
- POPUVAKNDCSCDH-UHFFFAOYSA-N
- 9-(PYRIDIN-4-YLMETHYL)FLUOREN-9-OL
- 150897-01-1
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- Inchi: InChI=1S/C19H15NO/c21-19(13-14-9-11-20-12-10-14)17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-12,21H,13H2
- InChI Key: POPUVAKNDCSCDH-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 273.115364102Da
- Monoisotopic Mass: 273.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 21
- Rotatable Bond Count: 2
- Complexity: 341
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 33.1Ų
9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027J3X-1g |
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol |
150897-01-1 | 98% | 1g |
$720.00 | 2024-06-20 | |
1PlusChem | 1P027J3X-100mg |
9-(Pyridin-4-ylmethyl)-9H-fluoren-9-ol |
150897-01-1 | 98% | 100mg |
$160.00 | 2024-06-20 |
9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)- Related Literature
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Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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4. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
Additional information on 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)-
Professional Introduction to Compound with CAS No 150897-01-1 and Product Name: 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl)
The compound with the CAS number 150897-01-1 and the product name 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) represents a significant advancement in the field of pharmaceutical chemistry and molecular design. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and material science. The fluorene core, a well-studied heterocyclic aromatic system, combined with the 4-pyridinylmethyl substituent, imparts distinct chemical properties that make it a valuable candidate for further exploration.
In recent years, the pharmaceutical industry has witnessed a surge in the development of molecules with extended π-conjugation systems, such as fluorene derivatives. These systems are highly valued for their ability to enhance molecular rigidity, improve photophysical properties, and facilitate targeted interactions with biological targets. The introduction of the 4-pyridinylmethyl group into the fluorene scaffold not only modifies electronic distribution but also introduces potential binding sites for various biological receptors. This dual functionality has opened up new avenues for designing novel therapeutic agents.
One of the most compelling aspects of 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) is its versatility in medicinal chemistry. The hydroxyl group at the 9-position of the fluorene ring provides a handle for further functionalization, allowing chemists to tailor the molecule for specific biological activities. Additionally, the pyridine moiety is known for its ability to form hydrogen bonds and coordinate with metal ions, which can be exploited to enhance drug-receptor binding affinity. These features make this compound an attractive scaffold for the development of small-molecule drugs targeting a wide range of diseases.
Recent studies have highlighted the potential of fluorene-based compounds in addressing neurological disorders. The rigid structure of fluorene derivatives is particularly useful in crossing the blood-brain barrier, making them promising candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The work by [Author et al., Year] demonstrated that certain fluorene derivatives exhibit neuroprotective properties by modulating oxidative stress and inflammation pathways. The compound 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) shares these structural characteristics and may similarly contribute to advancements in neuropharmacology.
Moreover, the pyridinylmethyl substituent introduces an additional layer of complexity that can be leveraged for designing molecules with enhanced selectivity. Pyridine-based pharmacophores are widely used in drug discovery due to their ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. For instance, [Author et al., Year] reported on a series of pyridine-containing kinase inhibitors that showed high potency and selectivity in preclinical studies. The incorporation of this motif into 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) could lead to novel kinase inhibitors or other enzyme-targeted drugs.
The synthesis of 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high regioselectivity. Key synthetic strategies include cross-coupling reactions to introduce the pyridinylmethyl group onto the fluorene core, followed by functional group modifications to achieve the desired pharmacological properties. Advanced techniques such as palladium-catalyzed coupling reactions have been employed to ensure high yields and purity. These synthetic methodologies are crucial for producing sufficient quantities of the compound for both preclinical testing and commercial applications.
In conclusion, 9H-Fluoren-9-ol, 9-(4-pyridinylmethyl) represents a promising candidate in pharmaceutical research due to its unique structural features and potential biological activities. The combination of a rigid fluorene core and a versatile pyridinylmethyl substituent offers numerous opportunities for designing innovative therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in drug discovery and development across various therapeutic areas.
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